Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester is an organic compound with the molecular formula C10H18O2. It is an ester derivative of crotonic acid, characterized by the presence of an ethyl group attached to the oxygen atom of the carboxyl group. This compound is also known by other names such as ethyl 3-methyl-2-butenoate and ethyl 3-methylcrotonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 2-isopropyl-3-methyl-, ethyl ester typically involves the esterification of crotonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this ester can be achieved through the Knoevenagel condensation of acetaldehyde with malonic acid in the presence of pyridine. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium ethoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of crotonic acid, 2-isopropyl-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release crotonic acid, which can then participate in various biochemical reactions. The molecular targets include enzymes involved in ester hydrolysis and metabolic pathways related to fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- Ethyl crotonate
- Ethyl 3-methylcrotonate
- Ethyl 3,3-dimethylacrylate
- Ethyl isobutenoate
Uniqueness
Crotonic acid, 2-isopropyl-3-methyl-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
13979-34-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 3-methyl-2-propan-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-10(11)9(7(2)3)8(4)5/h7H,6H2,1-5H3 |
InChI Key |
UEAMCSQJRXFNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.